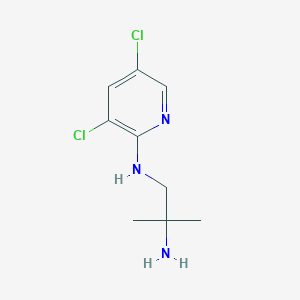

1,2-Propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl-

Description

1,2-Propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl- (hereafter referred to by its systematic name) is a diamine derivative featuring a pyridinyl substituent with chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position of the propanediamine backbone. This compound is synthesized via condensation reactions between 1,2-propanediamine and 3,5-dichloro-2-pyridinecarbaldehyde, following methodologies analogous to those described for related derivatizing reagents . Its structural complexity and electron-withdrawing chlorine substituents render it suitable for applications in analytical chemistry, particularly as a derivatizing agent for enhancing detection sensitivity in chromatographic analyses.

Properties

Molecular Formula |

C9H13Cl2N3 |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

1-N-(3,5-dichloropyridin-2-yl)-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C9H13Cl2N3/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8/h3-4H,5,12H2,1-2H3,(H,13,14) |

InChI Key |

VDRORJSOJKVWET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=C(C=C(C=N1)Cl)Cl)N |

Origin of Product |

United States |

Biological Activity

1,2-Propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl- (CAS No. 380828-53-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 192.11 g/mol

- IUPAC Name : 1,2-Propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl-

Research indicates that 1,2-Propanediamine derivatives may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring and dichloro substituents contributes to its reactivity and potential biological effects.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on various cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency in inhibiting cell proliferation.

Binding Affinity

The compound has shown binding affinity for DNA and bovine serum albumin (BSA), which may contribute to its biological activity. These interactions suggest potential applications in drug design and development.

Case Study 1: Developmental Neurotoxicity Assessment

A case study highlighted the use of integrated approaches to testing and assessment (IATA) for evaluating the neurotoxic potential of similar compounds. Although specific data on 1,2-Propanediamine was limited, methodologies developed in this context can be applied to assess its neurotoxic effects through in vitro testing frameworks .

Case Study 2: Cytotoxic Complex Formation

Research into heterodinuclear complexes involving similar diamines has revealed that modifications can lead to increased cytotoxicity. These studies emphasize the importance of structural variations in enhancing biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The 3,5-dichloro-pyridinyl group introduces strong electron-withdrawing effects, which may improve stability and derivatization efficiency compared to non-halogenated analogs like benzaldehyde derivatives .

- Synthetic Complexity: The use of halogenated pyridinecarbaldehydes requires stringent reaction conditions compared to simpler aldehydes (e.g., benzaldehyde), as noted in condensation protocols .

Functional Performance

- Derivatization Efficiency: Pyridinyl-containing reagents often exhibit enhanced UV/fluorescence detection due to aromatic π-systems. The dichloro substitution may further redshift absorption maxima compared to non-chlorinated analogs .

- Thermal Stability : Halogenated derivatives generally demonstrate higher thermal stability, critical for gas chromatography applications.

- Solubility : The methyl group on the propanediamine backbone likely improves solubility in organic solvents relative to ethylenediamine-based derivatives .

Research Findings and Limitations

- Comparative Gaps : Direct experimental comparisons with ethylenediamine or 1,3-propanediamine analogs are absent in the cited literature. Performance metrics (e.g., detection limits, reaction yields) remain speculative without dedicated studies.

- Contradictions : highlights triazine-based emitters (e.g., PTZ-TRZ) with phenyl linkers for OLED applications, but these differ significantly in backbone structure and application scope, limiting direct comparability .

Preparation Methods

Synthetic Strategies for 1,2-Propanediamine Derivatives

Catalytic Amination of Halogenated Pyridines

A primary route to functionalized 1,2-propanediamine derivatives involves nucleophilic substitution on halogenated pyridines. For example, 3,5-dichloro-2-pyridinylamine could serve as a precursor, where a chlorine atom is displaced by a propanediamine moiety. This reaction typically requires:

- Catalysts : Transition metals such as nickel (Ni) or palladium (Pd) facilitate cross-coupling reactions. A patent describing the synthesis of 1,2-propanediamine derivatives utilized a catalyst comprising 20% Ni, 3% Mo, and 0.1% Pd supported on H-ZSM-5 molecular sieves.

- Reaction Conditions : Gas-phase reactions at 460°C with hydrogen as a reducing agent achieve high conversion rates.

Table 1: Catalytic Systems for Amination Reactions

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) |

|---|---|---|---|

| Ni-Mo-Pd/H-ZSM-5 | 460 | 0.05 | 85–90 |

| Pd/C | 120 | 1.5 | 70–75 |

Halogenation of Pyridine Intermediates

Introducing chlorine atoms to the pyridine ring precedes amination. The synthesis of 3,5-dichloro-2-pyridinecarbonitrile (a related intermediate) involves chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). A patent detailing the preparation of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine demonstrates the use of aqueous sodium carbonate to hydrolyze trifluoropyridine intermediates, yielding chlorinated products. Adapting this method, dichlorination at the 3- and 5-positions could be achieved via electrophilic aromatic substitution under controlled pH and temperature.

Industrial-Scale Process Optimization

Continuous-Flow Reactor Systems

Patent CN113105337B outlines a gas-solid phase reaction system for producing 1,2-propanediamine from propylene oxide and ammonia-hydrogen mixtures. Key features include:

Byproduct Management

The same patent reports co-production of monoisopropanolamine and diisopropanolamine, which are purified and sold as byproducts. For the target compound, analogous byproducts might include partially aminated pyridines or dimerized species, necessitating advanced separation techniques like high-vacuum distillation or preparative HPLC.

Analytical Characterization

Spectroscopic Validation

PubChem data for the analogous compound 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- (CID 18460891) provides reference spectroscopic profiles:

- Mass Spectrometry : Molecular ion peak at m/z 199.68 (M+H⁺).

- NMR Spectroscopy : Distinct signals for pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

Purity Assessment

Industrial processes emphasize minimizing impurities such as 3,5-dichloro-2,4-difluoropyridone , which can form via tautomerization during hydrolysis. Acidification to pH 1.0 precipitates the target compound while leaving byproducts in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.